2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C6H4ClIN4 |
|---|---|
Molecular Weight |
294.48 g/mol |
IUPAC Name |
6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4ClIN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11) |
InChI Key |
CEOIGDJWYHPUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Cl)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
Microwave-Assisted Cyclization of 1-Amino-2-iminopyridines
A catalyst-free method under microwave irradiation enables the synthesis of triazolopyridines via tandem transamidation and cyclization. This approach, adapted from PMC studies, involves:
- Starting Materials : 1-Amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile derivatives.
- Reagents : Iodine sources (e.g., NaI) and chlorinating agents (e.g., POCl₃) introduced during cyclization.
- Conditions : Microwave irradiation at 150–180°C for 15–30 minutes in acetic acid.
Example Protocol :
Cross-Dehydrogenative Coupling (CDC)
A green chemistry approach utilizes acetic acid and molecular oxygen to promote CDC between β-dicarbonyl compounds and N-amino-2-iminopyridines.
Key Steps :
- Oxidative Coupling : Ethyl acetoacetate reacts with N-amino-2-imino-6-chloropyridine in ethanol/AcOH under O₂.
- Iodination : Post-cyclization iodination at position 8 using N-iodosuccinimide (NIS) in DMF at 80°C.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/AcOH (6:1) |
| Temperature | 130°C |
| Reaction Time | 18 hours |
| Iodination Yield | 90% (after purification) |
Halogenation of Pre-Formed Triazolopyridine Core
Chlorination
Chlorine is introduced via:
- Direct Chlorination : POCl₃ or SOCl₂ at reflux.
- Sandmeyer Reaction : Diazotization of an amino precursor followed by CuCl.
Iodination
Iodine is incorporated via:
- Electrophilic Substitution : I₂/HIO₃ in H₂SO₄ at 50°C.
- Metal-Halogen Exchange : Pd-catalyzed coupling with iodobenzene diacetate.
Example :
6-Chloro-triazolo[1,5-a]pyridine is treated with ICl in CH₂Cl₂ to afford 6-chloro-8-iodo derivative, followed by amination at position 2 using NH₃/MeOH.
Critical Analysis of Methodologies
Efficiency and Selectivity
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Microwave Cyclization | 85 | ≥95 |
| CDC + Iodination | 90 | ≥98 |
| Halogenation | 78 | ≥90 |
Structural Characterization
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s substituents (amino, chloro, iodo) enable diverse chemical transformations:
Amino Group Reactions
-
Acetylation : Reaction with acetyl chloride or acetic anhydride to form amides.
-
Alkylation : Quaternization with alkylating agents (e.g., methyl iodide).
-
Coupling Reactions : Potential for cross-coupling (e.g., Suzuki) if activated.
Chloro Group Reactions
-
Nucleophilic Substitution : Replacement with hydroxyl (-OH), amino (-NH₂), or other nucleophiles under basic conditions.
-
Elimination : Formation of alkenes via dehydrohalogenation.
Iodo Group Reactions
-
Cross-Coupling : Suzuki, Stille, or Heck reactions to form carbon-carbon bonds.
-
Grignard Reactions : Insertion of organometallic reagents.
-
Nucleophilic Substitution : Replacement with cyano (-CN), azide (-N₃), or thiol (-SH) groups.
Halogenation Pathways
-
Electrophilic Aromatic Substitution : Halogens (Cl, I) are introduced via directed substitution on the pyridine ring.
-
Nucleophilic Aromatic Substitution : Requires deactivating groups (e.g., nitro) for activation, followed by halogenation.
Biological and Functional Implications
While the query focuses on chemical reactions, insights from biological studies highlight the compound’s potential utility:
-
RORγt Inhibition : Triazolopyridine derivatives show activity as inverse agonists for RORγt transcription factors, with IC₅₀ values as low as 41 nM (PMC, 2020) .
-
Structural Tolerance : Unsubstituted triazolopyridine rings are preferred for optimal binding, as steric hindrance from methyl or other groups reduces activity .
Scientific Research Applications
2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer treatment.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its unique structure and functional groups.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell cycle progression and apoptosis . The specific pathways involved include the inhibition of CDK2/cyclin A2, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Iodine’s larger atomic radius and polarizability compared to Cl/Br may enhance van der Waals interactions and halogen bonding, critical in receptor-ligand interactions .
- Amino Group: The 2-NH₂ group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, a feature absent in non-amino derivatives like 8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine .
Antiproliferative and Antimicrobial Potential
Triazolopyridines with amino and halogen substituents exhibit notable bioactivity. For instance:
- 2-Amino derivatives, such as 2-amino-6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine, have shown antimicrobial activity in preliminary studies, likely due to the amino group’s role in disrupting microbial enzymes .
- The target compound’s iodine atom may improve cell membrane penetration, enhancing antiproliferative effects compared to chloro/bromo analogs, as seen in studies of iodinated kinase inhibitors .
Herbicidal Activity
Triazolopyridines with sulfonamide moieties (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) are potent herbicides targeting acetolactate synthase (ALS) . While the target compound lacks a sulfonamide group, its halogenated structure may still interfere with ALS or similar enzymes, as chlorine and iodine are common in agrochemicals for their electron-withdrawing effects .
Enzyme Inhibition
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives have been tested as PDE10 inhibitors, with bromine’s electronegativity critical for binding . Substituting bromine with iodine could alter inhibitory potency due to differences in bond strength and steric fit.
Challenges and Limitations
- Solubility : The iodine atom’s hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
- Synthetic Complexity : Iodination reactions often require harsh conditions or costly catalysts, limiting scalability compared to chloro/bromo analogs .
Biological Activity
2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₆H₃ClI₃N₃
- Molecular Weight : 279.47 g/mol
- CAS Number : 1415314-22-5
- Solubility : Highly soluble in various solvents, with a reported solubility of approximately 1.83 mg/ml .
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyridine class exhibit various mechanisms of action:
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition :
- Antimicrobial Activity :
Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | S. aureus | 15 µg/mL |
| Related Compounds | C. albicans | 200 µg/mL |
These results indicate that while the compound shows promise against bacteria such as E. coli and S. aureus, its antifungal activity may require further optimization to be competitive with established antifungals like clotrimazole .
Case Study 1: Cancer Immunotherapy
A study investigated the effects of various [1,2,4]triazolo[1,5-a]pyridine derivatives on the inhibition of IDO1 in A375 melanoma cells. The results indicated that certain modifications to the triazole ring significantly enhanced potency and selectivity against IDO1 compared to traditional inhibitors:
- IC50 Values :
- Original compound: IC50 = 10 µM
- Modified derivative: IC50 = 0.5 µM
This suggests that structural modifications can lead to improved therapeutic profiles for cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of compounds were tested against Cryptococcus neoformans. The results showed that while some derivatives had MIC values comparable to standard treatments (e.g., amphotericin B), others displayed inferior activity:
| Compound | MIC (µg/mL) |
|---|---|
| Amphotericin B | 0.50 |
| Compound A | 15.6 |
| Compound B | 125 |
These findings highlight the need for further optimization to enhance antimicrobial efficacy while minimizing toxicity .
Q & A
Basic: What are the optimal synthetic routes for 2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine?
Answer:
The synthesis typically involves functionalization at the 8-position of the triazolopyridine core. A palladium-catalyzed substitution reaction using halogenated precursors (e.g., 8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine) with zinc iodide under reflux conditions is effective for introducing the iodo group . Alternatively, metal-free approaches, such as iodine-mediated cyclization of amidines or oxidative cyclization using MnO₂, can be employed to construct the triazole ring while retaining halogen substituents . Yield optimization requires careful control of reaction time, temperature, and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling).
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Key characterization methods include:
- NMR/IR Spectroscopy: Confirm substitution patterns (e.g., amino, chloro, iodo groups) via /-NMR chemical shifts and IR stretching frequencies (e.g., C≡N at ~2215 cm, NH at ~3205 cm) .
- X-ray Crystallography: Resolve planar triazolopyridine geometry and substituent orientations (e.g., dihedral angles between fused rings typically <5°) .
- Mass Spectrometry: Validate molecular weight (e.g., [M+H] peaks via ESI-MS) and isotopic patterns for iodine (m/z 127) .
Advanced: How can researchers address low yields in nucleophilic substitution reactions at the 8-position?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization: Use Pd(PPh) with Zn(CN) for cyanide substitutions, achieving >70% yield in acetonitrile at 80°C .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity for bulky substituents .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 8 h) and improve regioselectivity .
Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
Discrepancies may arise from assay conditions or off-target effects. Mitigation approaches:
- Dose-Response Profiling: Test across a wide concentration range (e.g., 0.1–100 µM) to distinguish specific inhibition from cytotoxicity .
- Selectivity Screening: Use kinase panels (e.g., JAK1/JAK2 for triazolopyridines) to identify off-target interactions .
- Metabolite Analysis: HPLC-MS can detect degradation products that interfere with assays .
Advanced: What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?
Answer:
- Molecular Docking: Model interactions with targets like VEGFR2 or PDE10 using AutoDock Vina, focusing on halogen bonding (iodine with backbone carbonyls) .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic effects of substituents (e.g., electron-withdrawing Cl/I groups) on reactivity .
- MD Simulations: Assess binding stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .
Advanced: How to design derivatives for improved metabolic stability without compromising potency?
Answer:
- Substituent Engineering: Replace labile groups (e.g., ester moieties) with bioisosteres (e.g., amides) to reduce CYP450-mediated oxidation .
- Deuterium Incorporation: Substitute hydrogens at metabolically vulnerable positions (e.g., methyl groups) to slow clearance .
- Prodrug Strategies: Mask polar groups (e.g., amino) with acetyl or tert-butyl carbamates for enhanced membrane permeability .
Basic: What are the key safety and handling precautions for this compound?
Answer:
- Toxicity: Handle as a potential irritant (wear gloves, goggles) due to halogenated aromatic structures .
- Waste Disposal: Collect halogenated byproducts separately and incinerate via licensed facilities to prevent environmental release .
- Stability: Store under inert atmosphere (N) at –20°C to prevent decomposition .
Advanced: What analytical techniques best resolve regiochemical ambiguities in substituted triazolopyridines?
Answer:
- NOESY NMR: Correlate spatial proximity of substituents (e.g., amino and iodo groups) to confirm regiochemistry .
- X-ray Photoelectron Spectroscopy (XPS): Identify halogen binding environments (e.g., C–I vs. N–I bonds) .
- HPLC with Chiral Columns: Separate enantiomers if asymmetric synthesis introduces stereocenters .
Basic: How to scale up synthesis while maintaining purity for in vivo studies?
Answer:
- Purification: Use preparative HPLC with C18 columns (ACN/HO gradient) for >95% purity .
- Process Optimization: Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
- Quality Control: Implement in-line FTIR and LC-MS monitoring to detect impurities early .
Advanced: What strategies mitigate challenges in crystallizing halogenated triazolopyridines for structural studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
